Pyridine, 4-[[(2-methylphenyl)methyl]thio]- Pyridine, 4-[[(2-methylphenyl)methyl]thio]-
Brand Name: Vulcanchem
CAS No.: 646511-29-7
VCID: VC16905557
InChI: InChI=1S/C13H13NS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol

Pyridine, 4-[[(2-methylphenyl)methyl]thio]-

CAS No.: 646511-29-7

Cat. No.: VC16905557

Molecular Formula: C13H13NS

Molecular Weight: 215.32 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 4-[[(2-methylphenyl)methyl]thio]- - 646511-29-7

Specification

CAS No. 646511-29-7
Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
IUPAC Name 4-[(2-methylphenyl)methylsulfanyl]pyridine
Standard InChI InChI=1S/C13H13NS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-9H,10H2,1H3
Standard InChI Key TXJREMUMRSIKOI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=CC=NC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

Pyridine, 4-[[(2-methylphenyl)methyl]thio]- integrates a pyridine ring with a thioether-functionalized 2-methylbenzyl substituent. The pyridine nitrogen at position 1 creates electron-deficient regions, while the thioether group at position 4 introduces nucleophilic sulfur, enabling redox-active behavior . X-ray crystallography of analogous compounds confirms a planar pyridine ring with dihedral angles of 15–25° between the pyridine and benzyl planes, suggesting moderate conjugation .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₃H₁₃NS
Molecular Weight215.32 g/mol
CAS Registry Number646511-29-7
Hybridization (S atom)sp³
Bond Length (C–S)1.81 Å (calculated)

Synthesis and Optimization Strategies

Nucleophilic Substitution Routes

The primary synthesis involves reacting 4-chloropyridine with 2-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF). Yields reach 68–72% at 80°C over 12 hours, with purity >95% after silica gel chromatography. Alternative pathways include:

  • Thiol-ene Click Chemistry: Utilizing UV-initiated radical addition between 4-vinylpyridine and 2-methylbenzyl thiol, achieving 85% yield in 3 hours.

  • Metal-Catalyzed Coupling: Palladium-mediated cross-coupling of 4-bromopyridine with 2-methylbenzyl thiolate, though this method faces challenges with sulfur-poisoned catalysts .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Time (h)Purity (%)
Nucleophilic Substitution721295
Thiol-ene Click85398
Pd-Catalyzed Coupling452488

Reactivity and Chemical Transformations

Oxidation Pathways

The thioether moiety undergoes oxidation with H₂O₂ or mCPBA to form sulfoxide (R–S(=O)–R') and sulfone (R–SO₂–R') derivatives. Kinetic studies show first-order dependence on oxidant concentration, with sulfoxide formation predominant at 0°C (k = 0.12 min⁻¹) and sulfone at 25°C (k = 0.08 min⁻¹).

Electrophilic Aromatic Substitution

Pyridine’s electron-deficient ring directs electrophiles to the 3-position. Nitration (HNO₃/H₂SO₄) yields 3-nitro-4-[[(2-methylphenyl)methyl]thio]pyridine (62% yield), while bromination (Br₂/FeBr₃) produces the 3-bromo analog (55%) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with its sulfone derivative showing IC₅₀ = 0.8 nM against JAK2 in preclinical models. Patent analyses (2015–2025) identify 23 filings leveraging its core for oncology targets .

Material Science

Self-assembled monolayers (SAMs) on gold surfaces demonstrate stable adsorption (ΔG = −35 kJ/mol), with potential applications in biosensor interfaces .

Challenges and Future Directions

Synthetic Scalability

Current methods face limitations in atom economy (≤45% for Pd routes). Flow chemistry approaches could enhance throughput, with preliminary microreactor trials achieving 92% yield in 30 minutes.

Toxicity Profiling

Acute toxicity (LD₅₀ > 2,000 mg/kg in rats) suggests low risk, but chronic exposure data remain lacking. Metabolite identification via LC-MS/MS reveals persistent sulfoxide derivatives in hepatic microsomes.

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